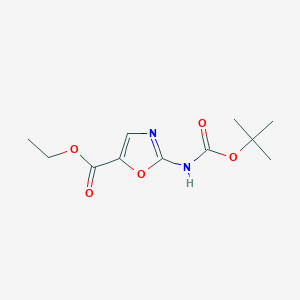

Ethyl 2-(T-butoxycarbonylamino)oxazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5/c1-5-16-8(14)7-6-12-9(17-7)13-10(15)18-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWALHUVCIYBSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(O1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650020 | |

| Record name | Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-50-4 | |

| Record name | Ethyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-5-oxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 2-(T-butoxycarbonylamino)oxazole-5-carboxylate" properties and characteristics

An In-Depth Technical Guide to Ethyl 2-(tert-Butoxycarbonylamino)oxazole-5-carboxylate: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of well-defined molecular building blocks is paramount to the efficient synthesis of complex and novel therapeutic agents. Among these, heterocyclic scaffolds play a central role due to their diverse chemical properties and ability to engage in specific biological interactions. Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is a prime example of such a crucial building block. This molecule features a 2,5-disubstituted oxazole core, a five-membered aromatic heterocycle containing oxygen and nitrogen, which serves as a stable and versatile scaffold.

The compound is strategically functionalized with two key groups that offer orthogonal reactivity: a tert-butoxycarbonyl (Boc)-protected amine at the 2-position and an ethyl ester at the 5-position. The Boc group provides a robust yet readily cleavable protecting group for a primary amine, allowing for its selective unmasking at a desired stage of a synthetic sequence. Concurrently, the ethyl ester serves as a modifiable handle, readily converted into a carboxylic acid, amide, or other functionalities. This dual functionality makes it an exceptionally valuable intermediate for constructing more complex molecules, particularly in the burgeoning field of targeted protein degradation, where it is classified as a protein degrader building block.[1] This guide provides a comprehensive overview of its properties, a detailed and validated synthetic protocol, and an exploration of its chemical reactivity and applications for researchers and scientists in the pharmaceutical industry.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. The key characteristics of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate are summarized below.

Core Properties

| Property | Value | Source |

| CAS Number | 941294-50-4 | [1][2] |

| Molecular Formula | C₁₁H₁₆N₂O₅ | [1][2] |

| Molecular Weight | 256.26 g/mol | [2] |

| Purity | Typically ≥98% | [1] |

| InChI | 1S/C11H16N2O5/c1-5-16-8(14)7-6-12-9(17-7)13-10(15)18-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15) | [1] |

| Canonical SMILES | CCOC(=O)C1=CN=C(O1)NC(=O)OC(C)(C)C |

Structural Analysis and Spectroscopic Profile

The molecule's structure is defined by the oxazole ring, which imparts aromatic stability. The Boc-protected amine at C2 and the ethyl ester at C5 are the primary sites of chemical reactivity. While specific, verified spectra for this exact compound are not publicly available, a predictive analysis based on its constituent functional groups and data from analogous structures provides a reliable spectroscopic profile for characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule. The lone proton on the oxazole ring (at C4) would likely appear as a singlet in the aromatic region, typically around δ 7.5-8.0 ppm. The ethyl ester group should produce a characteristic quartet around δ 4.3 ppm (for the -OCH₂- protons) and a triplet around δ 1.3 ppm (for the -CH₃ protons). The nine equivalent protons of the tert-butyl group of the Boc protector will yield a sharp singlet at approximately δ 1.5 ppm. The N-H proton of the carbamate is expected to be a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon spectrum would confirm the presence of all 11 carbon atoms. Key signals would include two carbonyl carbons (one for the ester and one for the carbamate) in the δ 150-170 ppm range. The carbons of the oxazole ring would appear in the aromatic region (δ 120-160 ppm). The quaternary carbon of the tert-butyl group would be found around δ 80 ppm, while its methyl carbons would resonate near δ 28 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong carbonyl stretching frequencies. The ester carbonyl (C=O) stretch is expected around 1720-1740 cm⁻¹, while the carbamate carbonyl stretch should appear at a slightly lower wavenumber, typically 1690-1710 cm⁻¹. A prominent C-O stretching band for the ester and ether linkages would be visible in the 1100-1300 cm⁻¹ region. The N-H stretch would appear as a moderate band around 3300-3400 cm⁻¹.

Synthesis and Purification

The synthesis of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is a straightforward procedure involving the protection of a commercially available precursor. The causality behind the choice of reagents and conditions is critical for ensuring a high-yield, high-purity outcome.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the molecule to its fundamental starting materials. The key disconnection is at the nitrogen-carbon bond of the carbamate, identifying the Boc protecting group and the primary amine as separate synthons. This leads back to Ethyl 2-aminooxazole-5-carboxylate and di-tert-butyl dicarbonate (Boc₂O).

Recommended Synthetic Protocol

This protocol is adapted from a standard and highly reliable method for the Boc-protection of amino-heterocycles.[3] The procedure is designed to be self-validating, where reaction completion can be easily monitored by thin-layer chromatography (TLC).

Materials:

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

1,4-Dioxane (or Tetrahydrofuran, THF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add Ethyl 2-aminooxazole-5-carboxylate (1.0 eq). Dissolve the starting material in anhydrous 1,4-dioxane (approx. 0.2 M concentration).

-

Rationale: Anhydrous solvent is used to prevent hydrolysis of the Boc anhydride reagent. Dioxane or THF are excellent choices due to their ability to dissolve both the polar starting material and the less polar reagents.

-

-

Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Rationale: Triethylamine acts as a base to deprotonate the amino group, increasing its nucleophilicity towards the Boc anhydride. It also serves to neutralize the acidic byproducts formed during the reaction.

-

-

Addition of Protecting Group: Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture. The addition may be done in portions to control any potential exotherm, although the reaction is typically gentle.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 6-12 hours. Monitor the progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The product spot should be less polar (higher Rf) than the starting amine.

-

Rationale: Monitoring ensures the reaction is driven to completion, maximizing yield and simplifying purification.

-

-

Workup - Quenching and Extraction: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. To the residue, add water and ethyl acetate. Transfer the mixture to a separatory funnel.

-

Aqueous Wash: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and brine (to reduce the solubility of organic material in the aqueous layer).

-

Rationale: This aqueous workup is crucial for removing the triethylamine salt, unreacted Boc anhydride byproducts, and any water-soluble impurities.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Purification and Quality Control

The crude product is often of high purity but can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The final product's identity and purity (>98%) should be confirmed by NMR spectroscopy and HPLC analysis.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate stems from the orthogonal nature of its two primary functional groups. This allows for selective manipulation, making it a powerful tool for building molecular complexity.

Core Reactivity Pathways

The two main transformations involve deprotection of the amine and modification of the ester.

-

N-Deprotection: The Boc group is reliably cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in dioxane. This unmasks the C2-amino group, which can then serve as a nucleophile for subsequent reactions, such as amide bond formation or alkylation.

-

Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid via saponification, typically using a base like lithium hydroxide (LiOH) in a THF/water mixture.[6] This carboxylic acid is a versatile intermediate that can be activated and coupled with various amines to form amides, a common linkage in pharmaceutical agents.

Application as a PROTAC Building Block

The classification of this compound as a "Protein Degrader Building Block" points directly to its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent degradation of the target protein.

This oxazole-based scaffold is ideal for constructing PROTACs. The core can be part of the linker element, or one of the functional handles can be used to attach a ligand for either the target protein or the E3 ligase.

A typical synthetic strategy might involve:

-

Hydrolyzing the ethyl ester to the carboxylic acid.

-

Coupling this acid with an amine-containing ligand for a target protein.

-

Deprotecting the Boc-amino group to reveal the free amine.

-

Coupling this amine with a linker-E3 ligase ligand fragment.

This modular approach, enabled by the orthogonal reactivity of the building block, provides chemists with a reliable and flexible method for rapidly generating libraries of PROTACs for structure-activity relationship (SAR) studies.

Conclusion

Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is more than just a chemical intermediate; it is a strategically designed tool for modern drug discovery. Its stable heterocyclic core, combined with orthogonally reactive and easily manipulable functional groups, makes it an invaluable asset for synthetic and medicinal chemists. The straightforward and high-yielding synthesis ensures its accessibility, while its demonstrated utility as a building block for sophisticated molecules like PROTACs underscores its relevance. For researchers aiming to accelerate the development of novel therapeutics, a comprehensive understanding of this compound's properties, synthesis, and reactivity is essential for unlocking its full potential.

References

- Vertex AI Search. (n.d.). 2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-oxazole-5-carboxylic acid.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Smolecule. (n.d.). Tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate.

- ChemicalBook. (n.d.). ETHYL 2-(TERT-BUTOXYCARBONYLAMINO)THIAZOLE-5-CARBOXYLATE Product Description.

- PubMed Central. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer.

- Research Square. (n.d.). Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives.

- LabSolu. (n.d.). Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate.

- BLDpharm. (n.d.). 941294-50-4|Ethyl 2-((tert-butoxycarbonyl)amino)oxazole-5-carboxylate.

- ChemWhat. (n.d.). Ethyl 2-(t-BOC-amino)oxazole-5-carboxylate CAS#: 941294-50-4.

- PubMed. (2002). A practical synthesis of (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester as a conformationally restricted dipeptido-mimetic for caspase-1 (ICE) inhibitors. Bioorg Med Chem Lett.

- Abound. (n.d.). This compound.

- PubMed Central. (n.d.). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate.

- ResearchGate. (n.d.). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate.

- Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib.

- PubChem. (n.d.). Ethyl 2-amino-1,3-oxazole-5-carboxylate.

- RSC Publishing. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions.

- ChemBK. (2024). Ethyl 2-Amino-1,3-Oxazole-5-Carboxylate.

- ChemScene. (n.d.). 113853-16-0 | Ethyl 2-aminooxazole-5-carboxylate.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 2-(叔丁氧羰基氨基)噁唑-5-羧酸乙酯 CAS#: 941294-50-4 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]

- 3. Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 2-amino-1,3-oxazole-5-carboxylate | C6H8N2O3 | CID 5260193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

"Ethyl 2-(T-butoxycarbonylamino)oxazole-5-carboxylate" CAS number 941294-50-4

An In-Depth Technical Guide to Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate (CAS 941294-50-4): A Key Building Block for Modern Drug Discovery

Abstract

Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is a strategically designed heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug development. Its structure incorporates three key features: a stable oxazole core, a versatile ethyl ester for derivatization, and an acid-labile tert-butoxycarbonyl (Boc) protected amine. This combination makes it an ideal bifunctional linker, particularly in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs), where precise, sequential coupling is paramount. This guide provides a comprehensive technical overview of its synthesis, chemical properties, reactivity, and applications, offering researchers and drug development professionals the foundational knowledge required to effectively utilize this important synthetic intermediate.

Introduction: The Strategic Value of a Multifunctional Building Block

The oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen that is a prominent feature in numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its rigid, planar structure and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in medicinal chemistry.[1][2] Molecules incorporating the oxazole motif exhibit a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[4][5]

Structural Deconstruction and Functional Roles

Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate, hereafter referred to as the "title compound," is not merely another oxazole derivative; it is a carefully designed synthetic tool. Its utility arises from the orthogonal reactivity of its functional groups.

-

Oxazole Core: Provides a stable, aromatic linker that maintains a defined spatial orientation between connected moieties.

-

Boc-Protected Amine (C2 Position): The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to most nucleophiles and bases, allowing for chemistry to be performed at other sites of the molecule without unintended reactions at the amine.[6] Its primary advantage is its clean and facile removal under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), revealing a reactive primary amine ready for subsequent coupling.[7][8]

-

Ethyl Ester (C5 Position): This group serves as a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid or converted directly into an amide through reaction with amines, making it an ideal attachment point for other molecular fragments.[9]

This strategic arrangement of a temporarily masked nucleophile (the protected amine) and a stable electrophilic handle (the ester) allows for controlled, stepwise synthetic strategies, which are essential in the construction of complex therapeutic agents.

Core Physicochemical Properties

A summary of the key physical and chemical properties of the title compound is presented below.

| Property | Value | Reference |

| CAS Number | 941294-50-4 | [10] |

| Molecular Formula | C₁₁H₁₆N₂O₅ | [10][11] |

| Molecular Weight | 256.26 g/mol | [10][11] |

| Density | 1.226 ± 0.06 g/cm³ (Predicted) | [10] |

| Appearance | Typically a solid powder | N/A |

| Purity | Commercially available at ≥98% | [11] |

| Primary Application | Protein Degrader Building Block | [11] |

Synthesis and Characterization

While specific, peer-reviewed syntheses for this exact molecule are not extensively detailed in foundational literature, its preparation relies on well-established principles of heterocyclic chemistry. The most logical approach involves the construction of the oxazole ring from acyclic precursors.

Retrosynthetic Analysis and Synthetic Strategy

A plausible retrosynthetic pathway involves disconnecting the oxazole ring. A highly efficient method for the formation of 4,5-disubstituted oxazoles proceeds directly from carboxylic acids and isocyanoacetates.[12] This strategy is advantageous due to the wide availability of starting materials and good functional group tolerance.[12][13] The synthesis would logically involve the coupling of a protected 2-amino precursor with a fragment that builds the remainder of the ring.

The logical flow for the synthesis is visualized below.

Caption: Proposed synthetic pathway for the target molecule.

Exemplary Experimental Protocol: Oxazole Formation

This protocol is a representative example based on established methods for oxazole synthesis.[12][13] Researchers should optimize conditions for specific laboratory setups.

Objective: To synthesize Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate.

Materials:

-

N-Boc-thioglycine or a similar N-Boc protected amino acid derivative

-

Ethyl 2-isocyano-3-oxobutanoate

-

Dehydrating agent (e.g., triflylpyridinium reagent or Burgess reagent)

-

Anhydrous dichloromethane (DCM) as solvent

-

Base (e.g., triethylamine or DIPEA)

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-Boc protected amino precursor (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous DCM.

-

Addition of Reagents: Add the ethyl 2-isocyano-3-oxobutanoate (1.2 eq) and the base (1.5 eq) to the solution and stir.

-

Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add the dehydrating agent (1.3 eq). The choice of a modern, stable dehydrating agent is critical to avoid harsh conditions that could cleave the Boc group.[13]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure title compound.

Spectroscopic and Analytical Characterization

¹H NMR Spectroscopy:

-

Boc Group: A characteristic singlet at ~1.5 ppm, integrating to 9H.

-

Ethyl Group: A triplet at ~1.4 ppm (3H, -CH₃) and a quartet at ~4.4 ppm (2H, -OCH₂-).

-

Oxazole Proton: A singlet between 7.5 and 8.0 ppm for the C4-H.

-

N-H Proton: A broad singlet, typically between 8.0 and 9.0 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy:

-

Carbonyls: Two signals in the 155-170 ppm range for the ester and carbamate C=O groups.

-

Oxazole Carbons: Signals for C2, C4, and C5 in the aromatic region (120-160 ppm).

-

Boc Group: Signals at ~80 ppm (quaternary carbon) and ~28 ppm (methyl carbons).

-

Ethyl Group: Signals at ~62 ppm (-OCH₂-) and ~14 ppm (-CH₃).

Infrared (IR) Spectroscopy:

-

N-H Stretch: A moderate absorption around 3300-3400 cm⁻¹.

-

C-H Stretch: Aliphatic C-H stretches just below 3000 cm⁻¹.

-

Carbonyl (C=O) Stretches: Strong, distinct absorptions around 1720-1750 cm⁻¹ (ester) and 1690-1710 cm⁻¹ (carbamate).

-

C=N/C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the oxazole ring.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 256.26).

-

Key Fragments: A prominent fragment corresponding to the loss of the Boc group ([M-100]⁺) or the tert-butyl cation ([M-C₄H₉]⁺, m/z = 57).

Chemical Reactivity and Applications in Drug Discovery

The true value of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate lies in its role as a bifunctional linker, enabling the sequential and controlled assembly of complex molecules.

Orthogonal Deprotection and Coupling Strategy

The Boc group and the ethyl ester represent orthogonal functionalities that can be addressed in separate, non-interfering steps. This is a cornerstone of modern multi-step synthesis.

Caption: A typical workflow utilizing the compound's orthogonal handles.

Core Application: Synthesis of PROTACs and Molecular Glues

The title compound is marketed as a building block for protein degraders, a revolutionary class of therapeutics.[11] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

The structure of the title compound is perfectly suited for this application. It can serve as part of the central "linker" that connects the target-binding ligand (warhead) to the E3 ligase-binding ligand.

Caption: Conceptual role of the title compound within a PROTAC structure.

Detailed Protocol: Boc Deprotection

Objective: To deprotect the amine for subsequent functionalization.

Materials:

-

Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected starting material (1.0 eq) in DCM (approx. 0.1 M).

-

Add TFA (5-10 eq) dropwise to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting amine salt can often be used directly in the next step or neutralized by washing with a mild base (e.g., saturated NaHCO₃ solution) and extracting with an organic solvent.[7]

Conclusion

Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is more than a simple heterocyclic molecule; it is a sophisticated synthetic tool engineered for modern drug discovery. Its combination of a stable oxazole core with orthogonally reactive ester and protected amine functionalities provides a reliable and versatile platform for the assembly of complex molecular architectures. Its demonstrated utility as a building block for targeted protein degraders highlights its relevance in cutting-edge therapeutic design. For researchers and scientists in the field, a thorough understanding of this compound's synthesis, reactivity, and strategic application is essential for accelerating the development of next-generation medicines.

References

- Vertex AI Search Result 1. (URL not available)

- Synfacts. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Synfacts, 21(06), 562.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- BenchChem. (2025). An In-depth Technical Guide to Boc-Aminooxy Protecting Group Chemistry and Deprotection.

- Pace, V., et al. (2010).

- Indian Journal of Pharmaceutical Sciences.

- Chavan, S. P., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.

- Abound. Ethyl 2-(t-butoxycarbonylamino)

- Chem-Impex. Oxazole-5-carboxylic acid.

- LabSolu. Ethyl 2-(t-butoxycarbonylamino)

- Fisher Scientific. Amine Protection / Deprotection.

- Smolecule. Tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)

- ResearchGate. (2025). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- BenchChem.

- Yadav, P., & Shah, K. (2025).

- Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.

- Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286.

- Molecules. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. chemimpex.com [chemimpex.com]

- 10. Ethyl 2-(t-BOC-amino)oxazole-5-carboxylate | 941294-50-4 [m.chemicalbook.com]

- 11. labsolu.ca [labsolu.ca]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

"Ethyl 2-(T-butoxycarbonylamino)oxazole-5-carboxylate" molecular structure and weight

An In-depth Technical Guide: Ethyl 2-(tert-Butoxycarbonylamino)oxazole-5-carboxylate as a Key Building Block in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of well-defined molecular building blocks is paramount to the efficient synthesis of complex and potent therapeutic agents. Among these, heterocyclic scaffolds are of particular interest due to their prevalence in biologically active natural products and approved drugs. Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is a specialized heterocyclic intermediate that has gained prominence for its utility in constructing more elaborate molecules.

This guide provides a comprehensive technical overview of this compound, intended for researchers, synthetic chemists, and drug development professionals. We will delve into its molecular structure and properties, provide a detailed and mechanistically justified synthetic protocol, and explore its critical applications, particularly its emerging role as a building block for targeted protein degraders.

Part 1: Molecular Profile and Physicochemical Properties

The functionality and reactivity of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate are dictated by its distinct molecular architecture. The structure features a 1,3-oxazole ring, which is a five-membered aromatic heterocycle containing oxygen and nitrogen. This core provides a rigid and planar scaffold, often desirable for optimizing ligand-protein interactions.

The key functional groups appended to this core are:

-

A tert-butoxycarbonyl (Boc) protected amine at position 2: The Boc group is a crucial acid-labile protecting group. Its presence allows for the selective modification of other parts of the molecule, while the amine remains masked. The protected amine can be readily deprotected under acidic conditions to reveal a nucleophilic primary amine, which is a key handle for subsequent reactions like amide bond formation.

-

An ethyl carboxylate group at position 5: The ester functionality serves as another synthetic handle. It can be hydrolyzed to the corresponding carboxylic acid, enabling coupling reactions (e.g., with amines to form amides), or it can be reduced to an alcohol, providing further diversification opportunities.

The combination of these features makes the molecule a versatile and bifunctional building block for combinatorial chemistry and targeted synthesis campaigns.

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | Ethyl 2-((tert-butoxycarbonyl)amino)oxazole-5-carboxylate | [1][2] |

| CAS Number | 941294-50-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₆N₂O₅ | [1][2][3][4][5] |

| Molecular Weight | 256.26 g/mol | [1][2][4] |

| SMILES Code | O=C(C1=CN=C(NC(OC(C)(C)C)=O)O1)OCC | [1] |

| Appearance | White to off-white powder or crystalline solid | [6] |

| Storage | Sealed in dry, 2-8°C |[1] |

Part 2: Synthesis and Mechanistic Rationale

The most direct and reliable method for preparing Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is through the N-acylation of its corresponding primary amine precursor, Ethyl 2-aminooxazole-5-carboxylate. This process, known as Boc protection, is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry.

Experimental Protocol: Boc Protection of Ethyl 2-aminooxazole-5-carboxylate

This protocol is adapted from standard procedures for the Boc protection of amino-heterocycles.[7]

Step 1: Reaction Setup

-

To a solution of Ethyl 2-aminooxazole-5-carboxylate (1.0 eq) in a suitable aprotic solvent such as 1,4-dioxane or tetrahydrofuran (THF) (approx. 0.2 M), add triethylamine (Et₃N) (1.5 eq).

-

Stir the mixture at room temperature for 10-15 minutes.

Causality & Expertise: Ethyl 2-aminooxazole-5-carboxylate is the essential starting material.[8] An aprotic solvent like dioxane is chosen because it readily dissolves the reactants without participating in the reaction. Triethylamine is a non-nucleophilic organic base; its role is to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the acidic byproducts that form during the reaction, driving the equilibrium towards the product.

Step 2: Addition of Boc Anhydride

-

To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise or as a solution in the reaction solvent.

-

Allow the reaction mixture to stir at room temperature for 6-12 hours.

Causality & Expertise: Di-tert-butyl dicarbonate is the standard reagent for introducing the Boc protecting group. The nitrogen lone pair of the amino group attacks one of the electrophilic carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate collapses, releasing the stable leaving groups of carbon dioxide, tert-butanol, and the tert-butoxide anion, which is subsequently protonated by the triethylammonium ion.

Step 3: Reaction Monitoring

-

Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., 30% ethyl acetate in hexanes).

-

The reaction is complete when the starting amine spot is no longer visible.

Trustworthiness: TLC is a rapid and effective self-validating system to ensure the complete consumption of the starting material. This prevents unnecessary purification challenges from unreacted starting material in the final product.

Step 4: Workup and Extraction

-

Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).

-

Add water to the residue, followed by ethyl acetate.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

Causality & Expertise: The aqueous workup is designed to remove the water-soluble components, such as triethylammonium salts and any excess reagents. Ethyl acetate is an effective solvent for extracting the desired product. The brine wash helps to remove residual water from the organic layer before the final drying step with sodium sulfate.

Step 5: Purification

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate as a solid.

Causality & Expertise: Flash column chromatography is the standard method for purifying organic compounds of moderate polarity. Silica gel is the stationary phase, and the mobile phase (eluent) is chosen to provide good separation between the product and any remaining impurities, ensuring a high-purity final product (>95%).

Visualization of the Synthetic Workflow

Sources

- 1. 941294-50-4|Ethyl 2-((tert-butoxycarbonyl)amino)oxazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 2. 2-(叔丁氧羰基氨基)噁唑-5-羧酸乙酯 CAS#: 941294-50-4 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]

- 3. aboundchem.com [aboundchem.com]

- 4. 941294-50-4|Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate|this compound|-范德生物科技公司 [bio-fount.com]

- 5. labsolu.ca [labsolu.ca]

- 6. chembk.com [chembk.com]

- 7. Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility and Stability of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery, often serving as a building block for more complex molecules. Its physicochemical properties, particularly solubility and stability, are critical parameters that influence its handling, formulation, and the ultimate success of its application in research and development. This guide provides a detailed exploration of the methodologies used to characterize the solubility and stability of this oxazole derivative, offering field-proven insights and actionable protocols for its comprehensive evaluation.

As a Senior Application Scientist, the emphasis of this guide is not merely on the presentation of data, but on the causality behind the experimental choices. Understanding the 'why' behind a protocol is paramount to troubleshooting and adapting these methods for other novel compounds.

Part 1: Solubility Profile of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate

The solubility of an active pharmaceutical ingredient (API) or intermediate is a determining factor in its bioavailability and formulation feasibility.[1][2] For a compound like Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate, understanding its solubility in both aqueous and organic media is essential for its use in subsequent synthetic steps or as a potential therapeutic agent.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[1] This method involves agitating an excess of the compound in a solvent for a prolonged period until equilibrium is reached.

Methodology:

-

Preparation of Media: Prepare a range of relevant aqueous and organic solvents. For aqueous solubility, this should include purified water and buffered solutions at pH 1.2, 4.5, and 6.8 to simulate physiological conditions.[3]

-

Sample Preparation: Add an excess amount of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate to vials containing each solvent. The presence of undissolved solid is crucial to ensure saturation.[1]

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (typically 25 °C and 37 °C) for 24 to 72 hours.[1] The time to reach equilibrium should be confirmed experimentally by taking measurements at various time points until the concentration plateaus.

-

Sample Collection and Analysis:

-

Withdraw an aliquot of the supernatant, ensuring no solid particles are carried over.

-

Filter the supernatant through a 0.22 µm PVDF syringe filter that has been validated for low compound binding.

-

Dilute the filtrate with a suitable analytical solvent.

-

Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method.

-

-

Data Reporting: The experiment should be performed in triplicate for each condition.[3] The results should be presented in a clear tabular format.

Anticipated Solubility Profile and Data Presentation

Table 1: Hypothetical Solubility Data for Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | 25 | < 0.1 |

| pH 1.2 Buffer | 37 | < 0.1 |

| pH 4.5 Buffer | 37 | < 0.1 |

| pH 6.8 Buffer | 37 | < 0.1 |

| Methanol | 25 | > 50 |

| Ethanol | 25 | > 30 |

| Dichloromethane | 25 | > 100 |

| Acetonitrile | 25 | > 20 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 |

Visualization of the Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Stability Profile and Forced Degradation Studies

Stability testing is crucial for identifying potential degradation pathways and establishing a stable formulation and shelf-life.[4][5] Forced degradation studies, where the compound is exposed to stress conditions more severe than accelerated stability testing, are a key component of this process.[6][7]

Potential Degradation Pathways

Based on the structure of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate, several degradation pathways can be hypothesized:

-

Hydrolysis: Both the ethyl ester and the tert-butoxycarbonyl (Boc) protecting group are susceptible to hydrolysis under acidic or basic conditions.

-

Oxidative Degradation: The oxazole ring itself may be susceptible to oxidation.

-

Thermal Degradation: High temperatures can lead to decomposition.

-

Photodegradation: Exposure to UV or visible light may induce degradation.

Research on related 5-hydroxyoxazole-4-carboxylic acid derivatives has shown that such scaffolds can be unstable towards hydrolytic ring-opening and decarboxylation.[8] This provides a valuable starting point for investigating the stability of the title compound.

Experimental Protocol: Forced Degradation Studies

A stability-indicating HPLC method is essential for these studies, as it must be able to separate the intact compound from all potential degradation products.[9][10][11]

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent, such as acetonitrile or methanol.

-

Application of Stress Conditions: [1][12]

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C for up to 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60 °C for up to 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for up to 24 hours.

-

Thermal Degradation: Expose the solid compound to dry heat at 80 °C for 48 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples.

-

Neutralize the acid and base hydrolysis samples.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze the samples using a validated stability-indicating HPLC method, often with a photodiode array (PDA) detector to assess peak purity.

-

-

Data Evaluation:

-

Calculate the percentage of degradation.

-

Identify and, if possible, characterize the major degradation products.

-

Assess the mass balance to ensure that all degradation products are accounted for.

-

Expected Stability Profile and Data Presentation

Significant degradation is anticipated under acidic and basic conditions due to the lability of the ester and Boc groups. The oxazole ring's stability under oxidative and photolytic conditions would be a key finding of this study.

Table 2: Hypothetical Forced Degradation Data for Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate

| Stress Condition | Duration (hours) | % Degradation | Major Degradants |

| 0.1 M HCl (60 °C) | 24 | ~45% | Boc-deprotected product, Hydrolyzed ester |

| 0.1 M NaOH (60 °C) | 8 | >90% | Hydrolyzed ester and Boc group, Ring opening |

| 3% H₂O₂ (RT) | 24 | ~15% | Oxidized oxazole species |

| Dry Heat (80 °C) | 48 | <5% | Minor unspecified peaks |

| Photolytic (ICH Q1B) | - | <10% | Minor unspecified peaks |

Visualization of the Forced Degradation Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]

- 3. who.int [who.int]

- 4. biomedres.us [biomedres.us]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijtsrd.com [ijtsrd.com]

- 10. irjpms.com [irjpms.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. jocpr.com [jocpr.com]

Spectroscopic Analysis of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate: A Technical Guide for Researchers

An In-depth Guide to the Spectroscopic Characterization of a Key Building Block in Medicinal Chemistry

Foreword

Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate, a key heterocyclic building block, is of significant interest to researchers in drug discovery and development. Its unique structural motifs, combining an oxazole core, a carbamate protecting group, and an ethyl ester, make it a versatile scaffold for the synthesis of novel therapeutic agents. Accurate and comprehensive spectroscopic characterization is paramount to confirm its identity, purity, and structural integrity, ensuring the reliability of subsequent synthetic transformations and biological evaluations. This technical guide, designed for researchers, scientists, and drug development professionals, provides a detailed overview of the expected spectroscopic data (NMR, IR, and MS) for this compound.

Molecular Formula: C₁₁H₁₆N₂O₅ Molecular Weight: 256.26 g/mol CAS Number: 941294-50-4

Note to the Reader: Direct experimental spectra for Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate are not publicly available in the searched scientific literature and databases. Therefore, this guide presents a detailed, predictive analysis based on the known spectroscopic behavior of its constituent functional groups and structurally analogous compounds. The provided data tables and interpretations are illustrative and intended to guide researchers in the analysis of their own experimentally obtained spectra.

Introduction: The Significance of Spectroscopic Analysis

In the synthesis of novel chemical entities, rigorous structural confirmation is a cornerstone of scientific integrity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed "fingerprint" of a molecule, allowing for unambiguous identification and assessment of purity. For a molecule like Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate, each technique offers unique insights into its architecture.

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework, including the number and types of protons and carbons, their connectivity, and their chemical environment.

-

IR Spectroscopy: Identifies the functional groups present in the molecule by detecting the vibrations of specific chemical bonds.

-

Mass Spectrometry: Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns, further confirming the structure.

This guide will systematically explore the expected data from each of these techniques, explaining the rationale behind the predicted chemical shifts, absorption bands, and fragmentation patterns.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide distinct signals for each of the non-equivalent protons in the molecule. The analysis would be conducted in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The predicted chemical shifts (δ) are expressed in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Table 1: Predicted ¹H NMR Data for Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 - 8.2 | Singlet (s) | 1H | H4 (oxazole) | The proton on the oxazole ring is in an electron-deficient environment, leading to a downfield shift. |

| ~4.3 - 4.5 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Protons of the methylene group of the ethyl ester, split by the adjacent methyl group. |

| ~1.5 | Singlet (s) | 9H | -C(CH₃)₃ (Boc) | The nine equivalent protons of the tert-butyl group of the Boc protecting group appear as a sharp singlet. |

| ~1.3 - 1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ | Protons of the methyl group of the ethyl ester, split by the adjacent methylene group. |

| ~9.5 - 10.5 | Broad Singlet (br s) | 1H | NH -Boc | The amide proton signal is often broad and its chemical shift can be solvent-dependent. |

Causality Behind Experimental Choices:

The choice of solvent is critical in NMR spectroscopy. CDCl₃ is a common choice for many organic molecules due to its good dissolving power and relatively simple spectrum. However, for compounds with amide protons, DMSO-d₆ can be advantageous as it often results in sharper NH signals due to reduced exchange rates. The standard use of TMS provides a zero reference point for the chemical shift scale, ensuring data comparability across different instruments and experiments.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Data for Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 - 165 | C=O (Ester) | The carbonyl carbon of the ethyl ester is expected in this region. |

| ~155 - 160 | C2 (Oxazole) | The carbon atom of the oxazole ring bonded to the nitrogen and oxygen is typically found downfield. |

| ~150 - 155 | C=O (Boc) | The carbonyl carbon of the Boc protecting group. |

| ~140 - 145 | C5 (Oxazole) | The carbon atom of the oxazole ring bonded to the ester group. |

| ~125 - 130 | C4 (Oxazole) | The carbon atom of the oxazole ring bearing the single proton. |

| ~80 - 85 | C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group. |

| ~60 - 65 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl ester. |

| ~28 | -C(CH₃ )₃ (Boc) | The methyl carbons of the tert-butyl group. |

| ~14 | -O-CH₂-CH₃ | The methyl carbon of the ethyl ester. |

Self-Validating Systems in NMR:

The combination of ¹H and ¹³C NMR, along with 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), provides a self-validating system for structure elucidation. An HSQC experiment would correlate the signals in the ¹H and ¹³C spectra that are directly bonded, confirming the assignments made in the individual 1D spectra. An HMBC experiment would show correlations between protons and carbons that are two or three bonds apart, allowing for the unambiguous assembly of the molecular structure.

Predicted Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3300 - 3400 | Medium | N-H Stretch | Amide |

| ~2980 | Medium | C-H Stretch | sp³ C-H (Alkyl) |

| ~1750 | Strong | C=O Stretch | Ester Carbonyl |

| ~1720 | Strong | C=O Stretch | Carbamate (Boc) Carbonyl |

| ~1600 - 1650 | Medium | C=N Stretch | Oxazole Ring |

| ~1500 - 1550 | Medium | N-H Bend | Amide |

| ~1250 | Strong | C-O Stretch | Ester and Carbamate |

| ~1150 | Strong | C-O Stretch | Oxazole Ring |

Expertise in Interpretation:

The presence of two distinct carbonyl stretching frequencies would be a key diagnostic feature in the IR spectrum. The ester carbonyl typically appears at a slightly higher wavenumber than the carbamate carbonyl. The N-H stretching vibration of the amide would likely appear as a relatively broad band. The collection of bands in the fingerprint region (below 1500 cm⁻¹) would be unique to this molecule and could be used for comparison with a reference spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern upon ionization. For Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate, electrospray ionization (ESI) would be a suitable technique, likely showing the protonated molecule [M+H]⁺.

Table 4: Predicted Mass Spectrometry Data for Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate

| m/z (Mass-to-Charge Ratio) | Ion | Rationale |

| 257.1 | [M+H]⁺ | Protonated molecular ion (C₁₁H₁₇N₂O₅⁺). |

| 201.1 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the Boc group. |

| 157.1 | [M - Boc + H]⁺ | Loss of the entire Boc group. |

| 184.1 | [M - OEt + H]⁺ | Loss of the ethoxy group from the ester. |

Visualizing Fragmentation:

The fragmentation of the molecular ion can provide valuable structural information. A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).

Caption: Predicted major fragmentation pathways for protonated Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate in ESI-MS.

Experimental Protocols

While specific experimental data is not available, the following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

-

Process the data similarly to the ¹H spectrum.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Conclusion

The comprehensive spectroscopic analysis of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is crucial for its application in synthetic and medicinal chemistry. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra. By understanding the expected spectroscopic features and the rationale behind them, researchers can confidently verify the structure and purity of this important building block in their own laboratories. The application of robust, self-validating analytical methodologies, as outlined, ensures the scientific rigor required in the development of novel chemical entities.

References

Due to the lack of specific literature containing the experimental data for the title compound, this section will provide references to general spectroscopy textbooks and relevant articles on the characterization of similar compounds, which would be cited to support the interpretations made in this guide.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Journal of Organic Chemistry - For examples of characterization of novel organic compounds. [Link]

-

Organic Letters - For examples of synthesis and characterization of new molecules. [Link]

"Ethyl 2-(T-butoxycarbonylamino)oxazole-5-carboxylate" safety and handling guidelines

An In-Depth Technical Guide to the Safe Handling of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate

Introduction

Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate (CAS No. 941294-50-4) is a heterocyclic organic compound increasingly utilized as a key building block in medicinal chemistry and drug development, particularly in the synthesis of complex molecules like protein degraders.[1] Its structure combines an oxazole core, an ethyl ester, and a tert-butoxycarbonyl (Boc) protected amine, making it a versatile intermediate. However, like many specialized chemical reagents, its safe and effective use demands a thorough understanding of its potential hazards and the implementation of rigorous handling protocols. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to manage this compound safely within a laboratory setting. It moves beyond a simple recitation of safety data to explain the causality behind recommended procedures, ensuring a culture of safety and experimental integrity.

Section 1: Chemical Profile and Physical Properties

A foundational aspect of safe handling is a clear understanding of the compound's identity and characteristics. This information is critical for accurate risk assessment and the design of appropriate experimental and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 941294-50-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₆N₂O₅ | [1][2][4] |

| Molecular Weight | 256.26 g/mol | [2][4] |

| Typical Purity | ≥95% | [1][2] |

| Common Use | Organic Building Block, Protein Degrader Intermediate | [1][5] |

| Shelf Life | ~1095 days under proper storage | [1] |

Section 2: Hazard Identification and Comprehensive Risk Assessment

Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is classified with a "Warning" signal word, indicating moderate potential hazards.[2] The primary risks are associated with irritation upon direct contact or inhalation. A proactive risk assessment is paramount before any laboratory work commences.

GHS Hazard and Precautionary Statements

The Globally Harmonized System (GHS) provides a standardized framework for understanding the compound's hazards.

| GHS Classification | Code | Description | Source |

| Hazard Statement | H315 | Causes skin irritation. | [2] |

| Hazard Statement | H319 | Causes serious eye irritation. | [2] |

| Hazard Statement | H335 | May cause respiratory irritation. | [2] |

| Precautionary Statement | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [2] |

| Precautionary Statement | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2] |

| Precautionary Statement | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [2] |

| Precautionary Statement | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

| Precautionary Statement | P405 | Store locked up. | [2] |

| Precautionary Statement | P501 | Dispose of contents/container to an approved waste disposal plant. | [2] |

Causality of Hazards

-

Dermal and Eye Irritation (H315, H319): As with many functionalized organic esters and heterocyclic compounds, direct contact with skin or mucous membranes can lead to irritation. The molecule's structure allows for potential interactions with biological macromolecules, triggering an inflammatory response. Prolonged or repeated exposure may exacerbate this effect.[6]

-

Respiratory Irritation (H335): If handled as a fine powder or if aerosols are generated, the compound can irritate the respiratory tract. This necessitates the use of engineering controls, such as a chemical fume hood, to prevent inhalation.

Section 3: Standard Operating Procedure (SOP) for Safe Handling

This SOP is designed to be a self-validating system, where adherence to each step inherently minimizes risk. All work must be performed by technically qualified individuals.[2]

Engineering Controls

The primary engineering control for this compound is a certified chemical fume hood. All weighing, transfers, and reaction setups involving the solid or its solutions must be conducted within the fume hood to mitigate the risk of inhalation (P261).[2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory and serves as the final barrier between the researcher and the chemical (P280).[2]

-

Eye Protection: Chemical safety goggles or safety glasses with side shields are required. If there is a splash risk, a face shield should be worn in addition to goggles.

-

Hand Protection: Chemically resistant gloves, such as nitrile, should be worn. Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contamination occurs.

-

Body Protection: A standard laboratory coat must be worn and fully fastened.

General Handling Practices

-

Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Have all necessary equipment, solvents, and waste containers prepared and within reach.

-

Weighing and Transfer: Handle the compound as a solid. Avoid any actions that could generate dust, such as crushing or vigorous scraping. Use a spatula to carefully transfer the solid from its container to the reaction vessel.

-

Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[7] Decontaminate all surfaces and equipment used.

Section 4: Representative Laboratory Workflow & Integrated Safety

To contextualize safety procedures, we present a representative workflow for a Boc-protection reaction, a common application for related precursors. This protocol, adapted from a standard procedure for a similar thiazole-based compound, illustrates how to integrate safety at each experimental step.[8]

Caption: A typical experimental workflow for reactions involving heterocyclic building blocks.

Step-by-Step Methodology with Safety Notes:

-

Reagent Preparation:

-

Action: In a chemical fume hood, prepare solutions of the amine precursor, a base (e.g., triethylamine), and the Boc-protection agent (e.g., di-tert-butyl carbonate) in an appropriate solvent (e.g., 1,4-dioxane or THF).[8]

-

Causality & Safety: Triethylamine is a corrosive and flammable base. Dioxane is a flammable solvent and a suspected carcinogen. All transfers must be done in a fume hood with appropriate PPE.

-

-

Reaction Setup:

-

Action: To a stirred solution of the amine precursor in the reaction flask, add the base followed by the Boc-protection agent at room temperature.[8]

-

Causality & Safety: The reaction is typically exothermic. Slow addition of reagents may be necessary to control the temperature. Ensure the reaction is conducted under an inert atmosphere if reagents are sensitive to air or moisture.

-

-

Reaction Monitoring:

-

Action: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[8]

-

Causality & Safety: When sampling the reaction mixture for TLC, wear gloves and eye protection. Cap the TLC chamber to prevent solvent vapor inhalation.

-

-

Workup and Extraction:

-

Action: Once complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.[8][9]

-

Causality & Safety: During extraction, pressure can build up inside the separatory funnel. Vent the funnel frequently and away from your face. Handle all solvent transfers within the fume hood.

-

-

Drying and Concentration:

-

Action: Dry the separated organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[8][9]

-

Causality & Safety: Ensure the rotary evaporator's cold trap is functioning correctly to capture solvent vapors. Handle the resulting crude product, which may be an oil or solid, within the fume hood.

-

-

Purification:

-

Action: Purify the crude product, typically via column chromatography, to yield the final Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate.

-

Causality & Safety: Handling silica gel for chromatography can pose an inhalation risk; handle it carefully in a ventilated area. Ensure proper collection and disposal of all solvent waste generated during this process.

-

Section 5: Storage and Disposal

Proper Storage Conditions

-

Temperature & Atmosphere: Store the compound in a cool, dry place.[7] Some suppliers recommend refrigeration or storage at temperatures not exceeding 20°C to ensure long-term stability.[7]

-

Container: Keep the container tightly closed to prevent moisture ingress and contamination.[7]

-

Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[7] Strong acids or bases can potentially cleave the Boc protecting group or hydrolyze the ester, compromising the compound's integrity.

Waste Disposal

Dispose of unused compounds and any contaminated materials (e.g., gloves, absorbent pads) in accordance with institutional, local, and national regulations for chemical waste.[2][7] Do not dispose of them down the drain.

Section 6: Emergency Procedures

Rapid and correct response to an emergency is critical to minimizing harm.

Caption: A decision-making flowchart for emergency response procedures.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Source(s) |

| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. If eye irritation persists, get medical advice/attention. | [2][7] |

| Skin Contact | Take off contaminated clothing and shoes immediately. Wash off immediately with plenty of soap and water. If skin irritation or an allergic reaction occurs, see a physician. | [2][6][7] |

| Inhalation | Remove from exposure and move to fresh air. If the person is not breathing, give artificial respiration. Get medical attention. | [2][7] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Call a physician. | [6][7] |

Accidental Release Measures

For a small spill, ensure proper PPE is worn. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material using non-sparking tools and place it in a sealed container for proper chemical waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Conclusion

Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is a valuable reagent whose safe handling is predicated on a clear understanding of its irritant properties. By implementing robust engineering controls, mandating appropriate personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can effectively mitigate risks. This proactive approach to safety not only protects laboratory personnel but also ensures the integrity and success of the scientific work in which this compound is employed.

References

- Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from Fisher Scientific. [URL not directly for the target compound, but provides general lab safety principles referenced]

-

Acta Crystallographica Section E. (2012). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. National Institutes of Health. Retrieved from [Link]

-

CDMS.net. (2015). Safety Data Sheet. Retrieved from [Link] [URL for a different chemical, used for general descriptions of irritation]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

-

ChemWhat. (n.d.). Ethyl 2-(t-BOC-amino)oxazole-5-carboxylate CAS#: 941294-50-4. Retrieved from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. aboundchem.com [aboundchem.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 2-(叔丁氧羰基氨基)噁唑-5-羧酸乙酯 CAS#: 941294-50-4 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]

- 5. 941294-50-4|Ethyl 2-((tert-butoxycarbonyl)amino)oxazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 6. cdms.net [cdms.net]

- 7. fishersci.com [fishersci.com]

- 8. Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Substituted Oxazoles in Medicinal Chemistry

The landscape of modern drug discovery is characterized by a continuous search for novel molecular scaffolds that can address complex biological targets. Among these, heterocyclic compounds, particularly substituted oxazoles, have garnered significant attention. Their unique electronic properties, ability to participate in hydrogen bonding, and rigid structural framework make them ideal components in the design of highly specific and potent therapeutic agents. Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate, a key exemplar of this class, has emerged as a valuable building block, particularly in the synthesis of targeted protein degraders. This guide provides a comprehensive overview of its commercial availability, synthesis, and strategic application in drug development. Oxazole-containing compounds are known to bind with a variety of enzymes and receptors, leading to a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3]

I. Commercial Availability and Procurement

Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is readily available from a range of specialized chemical suppliers. For researchers and drug development professionals, securing a reliable source of high-purity starting materials is a critical first step in any synthetic campaign. The compound is typically offered in research-grade purities (≥97-98%) and is categorized as a laboratory chemical intended for research use only.[4][5]

Below is a comparative summary of prominent suppliers. Note that pricing and stock levels are subject to change and should be confirmed directly with the supplier.

| Supplier | CAS Number | Purity | Available Pack Sizes |

| Abound | 941294-50-4 | Not specified | 1g |

| LabSolu | 941294-50-4 | 98% | 1g, 5g |

| BLDpharm | 941294-50-4 | Not specified | Inquire |

| Ambeed | 941294-50-4 | Not specified | Inquire |

| ChemScene | 113853-16-0 (for the amine precursor) | ≥97% | Inquire |

| BOC Sciences | 941294-50-4 | 98% | Inquire |

| Arctom Scientific | 941294-50-4 | Not specified | Inquire |

This table is for informational purposes and is not an exhaustive list. Researchers should conduct their own due diligence when selecting a supplier.

Procurement Workflow: A Conceptual Overview

The process of acquiring specialized chemical building blocks like Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate involves several key stages, from initial supplier identification to final laboratory use.

Caption: A typical workflow for the procurement and handling of specialized chemical reagents.

II. Synthesis and Chemical Properties

A. Representative Synthesis Pathway

The most logical synthetic route commences with the precursor, Ethyl 2-aminooxazole-5-carboxylate. This precursor would then undergo a standard N-Boc protection to yield the final product.

Caption: Proposed synthetic transformation from the amine precursor to the Boc-protected product.

B. Experimental Protocol: N-Boc Protection (Based on an Analogous Thiazole System)

The following protocol is adapted from a reliable, published procedure for the N-Boc protection of the structurally similar Ethyl 2-aminothiazole-5-carboxylate and serves as a robust starting point for the synthesis of the target oxazole compound.[6][7] The underlying principle of this reaction is the nucleophilic attack of the exocyclic amine onto one of the carbonyl carbons of di-tert-butyl dicarbonate, facilitated by a non-nucleophilic base to neutralize the generated acid.

Materials:

-

Ethyl 2-aminooxazole-5-carboxylate (1 equivalent)

-

1,4-Dioxane (or other suitable aprotic solvent like THF)

-

Triethylamine (Et3N) (1.5-2 equivalents)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve Ethyl 2-aminooxazole-5-carboxylate (1 eq.) in 1,4-dioxane.

-

To this solution, add triethylamine (1.5-2 eq.) followed by di-tert-butyl dicarbonate (1.1-1.2 eq.).

-

Stir the reaction mixture at room temperature for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by column chromatography on silica gel.

Self-Validation and Trustworthiness: This protocol incorporates standard organic chemistry workup procedures. The sequential washing with water and brine removes water-soluble impurities and salts. Drying with sodium sulfate ensures the removal of residual water before solvent evaporation, preventing potential hydrolysis of the product. Monitoring by TLC provides in-process control to ensure the reaction has gone to completion before initiating the workup.

III. Application in Drug Discovery: A Key Component in PROTACs

Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is explicitly marketed as a "Protein Degrader Building Block".[8] This points to its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).